2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid
Overview
Description
2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes two triazole rings fused together. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, desired purity, and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial, antifungal, and anticancer properties. In medicine, it is being investigated for its use as a therapeutic agent in the treatment of various diseases. In industry, it is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to the modulation of various biochemical processes. The exact mechanism of action may vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid is unique compared to other triazole compounds due to its fused ring structure and specific functional groups. Similar compounds include 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,3-triazoles. These compounds share some structural similarities but differ in their biological activities and applications.
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c12-4(13)3-8-5(10-9-3)11-1-6-7-2-11/h1-2H,(H,12,13)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDCIJKOJDFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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